molecular formula C15H12FN3S2 B3022046 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine CAS No. 381205-14-7

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No. B3022046
CAS RN: 381205-14-7
M. Wt: 317.4 g/mol
InChI Key: AGFSMJMYYRSZQM-UHFFFAOYSA-N
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Description

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the empirical formula C9H8FN3S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize related compounds . Another approach involves the reaction of 2-Fluorobenzonitrile and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=NN=C(CC2=CC=C(C=C2)F)S1 . The InChI key for this compound is XHFWYSOJZBOIDC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 209.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Biological Activity of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles, such as 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine, are known for their significant pharmacological potential, attributed to their wide possibility for chemical modifications and diverse pharmacological activities. These compounds serve as crucial scaffolds in medicinal chemistry due to their role in expressing pharmacological activity. The 1,3,4-thiadiazole core is particularly recognized for its versatility in drug design, showing effectiveness in antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities (Lelyukh, 2019).

Heterocyclic Synthesis and Application

Heterocyclic compounds like 1,3,4-thiadiazoles are pivotal in the synthesis of various other heterocyclic structures, contributing to the development of new drug-like molecules. The chemistry of these compounds involves creating novel scaffolds that can lead to significant advancements in medicinal chemistry and drug discovery. The ability to generate diverse heterocyclic systems from 1,3,4-thiadiazole derivatives opens up new avenues for therapeutic interventions and pharmaceutical applications (Gomaa & Ali, 2020).

Antimicrobial and Antitumor Potential

Research has highlighted the importance of 1,3,4-thiadiazole derivatives in antimicrobial and antitumor applications. These compounds have been identified as key structural components in biological agents that exhibit significant activity against various microbial strains and tumor cells. The antimicrobial and antitumor activities of 1,3,4-thiadiazole derivatives underscore their potential as valuable agents in combating infectious diseases and cancer (Alam, 2018).

Safety and Hazards

According to Sigma-Aldrich, this compound is sold “as-is” without any warranty of fitness for a particular purpose or against infringement of intellectual property rights . It has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is classified as a combustible solid .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and related compounds, as well as optimizing their synthesis. Given the broad spectrum of biological activities exhibited by similar compounds, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSMJMYYRSZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358893
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4639-71-8
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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